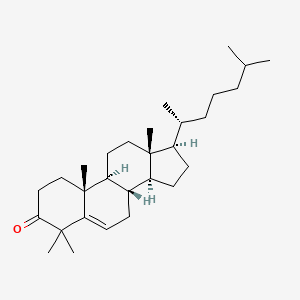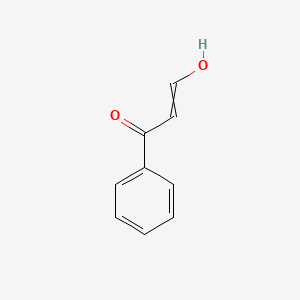
3,3'-Sulfonylbis(6-chlorobenzenesulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) is an organic compound characterized by the presence of sulfonyl and sulfonamide functional groups It is known for its complex structure, which includes multiple aromatic rings and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) typically involves the reaction of 6-chlorobenzenesulfonamide with a sulfonylating agent. The reaction conditions often require a solvent such as dichloromethane or acetonitrile, and a catalyst like triethylamine. The process generally proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of the 6-chlorobenzenesulfonamide to form the final product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfonamide groups can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-Sulfonylbis(benzenesulfonamide)
- 3,3’-Sulfonylbis(4-chlorobenzenesulfonamide)
- 3,3’-Sulfonylbis(2-chlorobenzenesulfonamide)
Uniqueness
3,3’-Sulfonylbis(6-chlorobenzenesulfonamide) is unique due to the specific positioning of the chlorine atoms on the benzene rings, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1836-63-1 |
|---|---|
Formule moléculaire |
C12H10Cl2N2O6S3 |
Poids moléculaire |
445.3 g/mol |
Nom IUPAC |
2-chloro-5-(4-chloro-3-sulfamoylphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O6S3/c13-9-3-1-7(5-11(9)24(15,19)20)23(17,18)8-2-4-10(14)12(6-8)25(16,21)22/h1-6H,(H2,15,19,20)(H2,16,21,22) |
Clé InChI |
CIDDMEYPRIOHSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


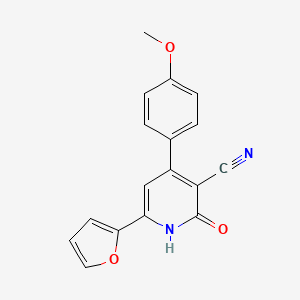
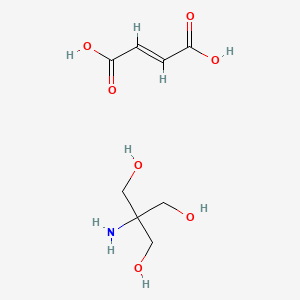
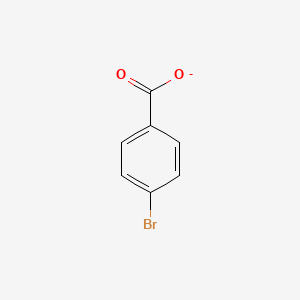
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
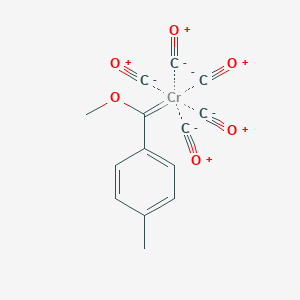

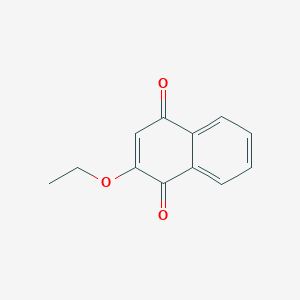
![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)

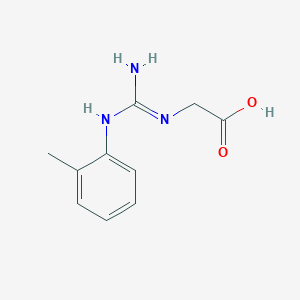
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
